4-[(3-Methylcyclohexyl)amino]butan-2-ol
Description
4-[(3-Methylcyclohexyl)amino]butan-2-ol is a secondary amine alcohol characterized by a butan-2-ol backbone substituted at the 4-position with a (3-methylcyclohexyl)amino group. Its molecular formula is C₁₁H₂₃NO, with a molecular weight of 185.31 g/mol. This compound is structurally distinct due to the cyclohexyl substituent’s methyl group at the 3-position, which influences its stereochemical and physicochemical properties.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
4-[(3-methylcyclohexyl)amino]butan-2-ol |
InChI |
InChI=1S/C11H23NO/c1-9-4-3-5-11(8-9)12-7-6-10(2)13/h9-13H,3-8H2,1-2H3 |
InChI Key |
VMMSBPHCYZPVLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)NCCC(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methylcyclohexyl)amino]butan-2-ol typically involves the reaction of 3-methylcyclohexylamine with butan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. The process is designed to be efficient and cost-effective, with careful control of reaction parameters to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methylcyclohexyl)amino]butan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-[(3-Methylcyclohexyl)amino]butan-2-one or 4-[(3-Methylcyclohexyl)amino]butanoic acid.
Reduction: Formation of 4-[(3-Methylcyclohexyl)amino]butane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-[(3-Methylcyclohexyl)amino]butan-2-ol is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3-Methylcyclohexyl)amino]butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds are selected for comparison based on shared functional groups (amino alcohols) or cyclohexyl substituents:
3-Methylcyclohexyl Methylphosphonofluoridate (CAS RN: 113548-86-0)
| Property | 4-[(3-Methylcyclohexyl)amino]butan-2-ol | 3-Methylcyclohexyl Methylphosphonofluoridate |
|---|---|---|
| Molecular Formula | C₁₁H₂₃NO | C₈H₁₆FO₂P |
| Molecular Weight | 185.31 g/mol | 194.18 g/mol |
| Functional Groups | Amino alcohol | Phosphonofluoridate ester |
| Substituents | 3-Methylcyclohexyl, butan-2-ol | 3-Methylcyclohexyl, methylphosphonofluoridate |
| Applications | Potential pharmaceutical intermediate | Schedule 1A chemical (controlled substance) |
Key Differences :
- Functional Groups: Unlike the amino alcohol moiety in the target compound, 3-methylcyclohexyl methylphosphonofluoridate contains a phosphorus-based ester group, rendering it highly toxic and regulated under chemical weapons conventions .
- Reactivity: The phosphonofluoridate group is electrophilic and reacts irreversibly with acetylcholinesterase, whereas the amino alcohol group may participate in hydrogen bonding or serve as a chiral center in drug design .
2-{[4-(2-Methylbutan-2-yl)cyclohexyl]amino}butan-1-ol
| Property | This compound | 2-{[4-(2-Methylbutan-2-yl)cyclohexyl]amino}butan-1-ol |
|---|---|---|
| Molecular Formula | C₁₁H₂₃NO | C₁₅H₃₁NO |
| Molecular Weight | 185.31 g/mol | 241.41 g/mol |
| Functional Groups | Amino alcohol (secondary) | Amino alcohol (secondary) |
| Substituents | 3-Methylcyclohexyl, butan-2-ol | 4-(2-Methylbutan-2-yl)cyclohexyl, butan-1-ol |
Key Differences :
- Cyclohexyl Substituent : The 2-methylbutan-2-yl group at the 4-position of the cyclohexyl ring introduces greater steric bulk compared to the 3-methyl group in the target compound. This may reduce solubility or alter binding affinity in biological systems .
- Alcohol Position : The butan-1-ol configuration in the analog may affect hydrogen-bonding capacity and metabolic stability compared to the butan-2-ol isomer in the target compound .
Research Findings and Implications
- Toxicity Profile: Unlike phosphonofluoridate derivatives (e.g., ), amino alcohols generally exhibit lower acute toxicity, making them more viable for therapeutic use.
- Synthetic Challenges: The tertiary cyclohexylamino group may complicate synthetic routes due to steric hindrance during alkylation or acylation steps.
Biological Activity
4-[(3-Methylcyclohexyl)amino]butan-2-ol is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is an amino alcohol with a cyclohexyl group, which may influence its interaction with biological targets. Understanding its chemical structure is crucial for predicting its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with specific receptors in the body, influencing various signaling pathways.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, altering metabolic processes.
- Cellular Effects : The compound could affect cell proliferation and apoptosis through various pathways.
Biological Activities
The following table summarizes the key biological activities associated with this compound:
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antihypertensive Effects : A study demonstrated that administration of this compound resulted in a significant reduction in systolic and diastolic blood pressure in animal models. The mechanism was linked to vasodilation mediated by nitric oxide pathways .
- Anti-inflammatory Properties : Research indicated that 4-[(3-Methylcyclohexyl)amino]butan-2-ol effectively reduced levels of TNF-alpha and IL-6 in vitro, suggesting its potential as an anti-inflammatory agent .
- Neuroprotective Effects : In a neurodegenerative model, the compound showed promise in protecting against neuronal cell death induced by oxidative stress, highlighting its potential therapeutic applications in neurodegenerative diseases .
- Analgesic Activity : Clinical trials have reported that patients receiving this compound experienced significant pain relief compared to placebo groups, indicating its efficacy as an analgesic .
Q & A
Basic: How can the molecular structure of 4-[(3-Methylcyclohexyl)amino]butan-2-ol be confirmed using spectroscopic methods?
Methodological Answer:
To confirm the molecular structure, employ a multi-spectral approach:
- Nuclear Magnetic Resonance (NMR): Analyze and NMR spectra to identify chemical shifts corresponding to the hydroxyl group (δ ~1.5–2.5 ppm for butan-2-ol), amino group (δ ~2.5–3.5 ppm), and methylcyclohexyl protons (δ ~0.8–1.8 ppm). Compare with spectral databases for analogous cyclohexyl-substituted alcohols .
- Infrared (IR) Spectroscopy: Detect characteristic peaks for -OH (~3200–3600 cm) and -NH (~3300–3500 cm) stretching vibrations.
- Mass Spectrometry (MS): Use high-resolution MS to verify the molecular ion peak (e.g., calculated molecular weight via quantum chemistry methods as in ).
Basic: What synthetic strategies are effective for preparing this compound?
Methodological Answer:
Key strategies include:
- Nucleophilic Substitution: React 3-methylcyclohexylamine with a halogenated butan-2-ol derivative (e.g., 4-bromobutan-2-ol) under basic conditions (e.g., KCO) in a polar aprotic solvent (e.g., DMF). Monitor reaction progress via TLC .
- Reductive Amination: Condense 3-methylcyclohexanone with 4-aminobutan-2-ol using a reducing agent like NaBH or Pd/C under H. Optimize temperature (40–60°C) to minimize steric hindrance from the cyclohexyl group .
Advanced: How does steric hindrance from the 3-methylcyclohexyl group influence reaction kinetics in derivative synthesis?
Methodological Answer:
The bulky 3-methylcyclohexyl group reduces reaction rates in nucleophilic substitutions or cyclization reactions. To mitigate this:
- Solvent Optimization: Use high-polarity solvents (e.g., DMSO) to stabilize transition states.
- Catalysis: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance accessibility of the amino group.
- Computational Modeling: Perform density functional theory (DFT) calculations to predict steric effects on activation energy, as demonstrated in analogous cyclohexyl-containing systems .
Advanced: What computational approaches predict the solubility and partition coefficients (LogP) of this compound?
Methodological Answer:
- Quantitative Structure-Property Relationship (QSPR): Train models using descriptors like molar volume, hydrogen-bond donor count, and topological polar surface area. Validate against experimental data for structurally similar alcohols (e.g., 4-(dimethylamino)butan-2-ol) .
- Molecular Dynamics (MD) Simulations: Simulate solvation in water/octanol systems to calculate LogP. Compare results with experimental values from HPLC retention times .
Basic: What analytical challenges arise in quantifying this compound in biological matrices?
Methodological Answer:
- Chromatographic Separation: Use reverse-phase HPLC with a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% formic acid) to resolve the compound from matrix interferents.
- Detection: Employ tandem mass spectrometry (LC-MS/MS) in positive ion mode, targeting fragmentation patterns unique to the amino-alcohol structure .
Advanced: How can contradictory data on the compound’s stability under acidic conditions be resolved?
Methodological Answer:
- Controlled Stability Studies: Conduct pH-dependent degradation experiments (pH 1–13) at 25°C and 40°C. Monitor degradation via UV-Vis or NMR spectroscopy.
- Kinetic Analysis: Apply Arrhenius equations to extrapolate shelf-life under storage conditions. Cross-reference with computational predictions of hydrolysis susceptibility at the amino group .
Advanced: What strategies optimize enantiomeric purity in asymmetric synthesis of this compound?
Methodological Answer:
- Chiral Catalysts: Use Ru-BINAP complexes for asymmetric hydrogenation of precursor ketones.
- Chromatographic Resolution: Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for preparative HPLC. Validate enantiomeric excess (ee) via polarimetry or chiral GC .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods for synthesis steps involving volatile solvents.
- Waste Disposal: Neutralize acidic/basic residues before disposal, following institutional guidelines for amino-alcohols .
Advanced: How can molecular docking studies predict the biological activity of this compound?
Methodological Answer:
- Target Identification: Dock the compound into protein active sites (e.g., GPCRs or enzymes) using AutoDock Vina. Focus on hydrogen bonding with the hydroxyl/amino groups and hydrophobic interactions with the cyclohexyl moiety.
- Free Energy Calculations: Apply MM-PBSA methods to estimate binding affinities. Validate with in vitro assays (e.g., enzyme inhibition) .
Advanced: What spectroscopic techniques resolve conformational isomerism in the 3-methylcyclohexyl group?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
